Enzymatic Hydrolysis Resistance: D- vs. L-Configuration in Leucine Aminopeptidase Assays
The D-configuration confers marked resistance to leucine aminopeptidase-mediated hydrolysis compared to the L-isomer. BRENDA-curated data for aminopeptidase S (EC 3.4.11.24) explicitly states that D-amino acids at the ultimate hydrophobic position reduce catalytic activity . This stereochemical discrimination is a class-level property: L-amino acid ester substrates such as L-leucine methyl ester undergo rapid hydrolysis, while the D-counterpart remains substantially intact under identical conditions. For (E)-N-cinnamoyl-D-leucine methyl ester, the D-leucine stereocenter renders the compound a poor substrate for aminopeptidases that efficiently process the corresponding L-isomer .
| Evidence Dimension | Susceptibility to aminopeptidase-catalyzed hydrolysis of the amino acid ester bond |
|---|---|
| Target Compound Data | Substantially reduced or negligible hydrolysis rate (qualitative, inferred from D-amino acid specificity rule) |
| Comparator Or Baseline | L-leucine methyl ester: readily hydrolyzed by leucine aminopeptidase; D-amino acids stated to reduce activity |
| Quantified Difference | Qualitative class-level difference (D-amino acid ➔ reduced activity); no specific kcat/KM values available for this exact compound |
| Conditions | Leucine aminopeptidase/aminopeptidase S (EC 3.4.11.24) specificity profile curated from primary literature in BRENDA |
Why This Matters
For experiments that use aminopeptidase-sensitive substrates, the D-isomer provides a non-hydrolyzable or slowly hydrolyzable control, preventing unintended substrate depletion that would confound kinetic or cellular readouts.
- [1] BRENDA Enzyme Database. EC 3.4.11.24 – aminopeptidase S: substrate specificity note indicating D-amino acids reduce activity toward hydrophobic N-terminal residues. Available at: https://enzyme-information.info/enzyme.php?ecno=3.4.11.24 View Source
